![molecular formula C13H13NO5 B2682865 3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid CAS No. 1467873-91-1](/img/structure/B2682865.png)
3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid” is a chemical compound with the molecular formula C13H13NO5 . It has a molecular weight of 263.25 . The IUPAC name for this compound is 3-[2-(3,5-dioxo-4-morpholinyl)ethyl]benzoic acid .
Molecular Structure Analysis
The InChI code for “3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid” is 1S/C13H13NO5/c15-11-7-19-8-12(16)14(11)5-4-9-2-1-3-10(6-9)13(17)18/h1-3,6H,4-5,7-8H2,(H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid” is a powder that is stored at room temperature .Applications De Recherche Scientifique
1. Supramolecular Liquid-Crystalline Networks
Supramolecular liquid-crystalline networks, involving compounds similar to 3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid, have been studied for their ability to form complex structures through hydrogen bonding. Such compounds, when combined with other multifunctional molecules, can result in liquid-crystalline network structures with unique properties like smectic and nematic phases, which are significant in materials science (Kihara et al., 1996).
2. Antioxidant Activity
Certain benzoic acid derivatives have been identified to possess significant antioxidant capacities. These compounds, isolated from natural sources, exhibit potential for treating chronic or degenerative illnesses due to their antioxidant properties. Studies on such derivatives can offer insights into developing new therapeutic agents (Al-Haidari & Al-Oqail, 2020).
3. Development of Novel Fluorescence Probes
Research on benzoic acid derivatives includes the development of novel fluorescence probes for detecting reactive oxygen species. This application is crucial in biological and chemical studies for understanding oxidative stress and its implications on human health (Setsukinai et al., 2003).
4. Biodegradation Studies
Benzoic acid derivatives have been studied in the context of biodegradation, particularly in the breakdown of phthalic acid esters, a group of chemicals used as plasticizers. Understanding the biodegradation pathways of such compounds is essential for addressing environmental pollution and developing effective bioremediation strategies (Yang et al., 2018).
5. Coordination Polymers and Photophysical Properties
Studies have also focused on the synthesis of coordination polymers using aromatic carboxylic acids like benzoic acid derivatives. These studies explore the crystal structures and photophysical properties of the resulting compounds, which have implications in materials science and nanotechnology (He et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
3-[2-(3,5-dioxomorpholin-4-yl)ethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-11-7-19-8-12(16)14(11)5-4-9-2-1-3-10(6-9)13(17)18/h1-3,6H,4-5,7-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFRZQYIPKPXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CO1)CCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


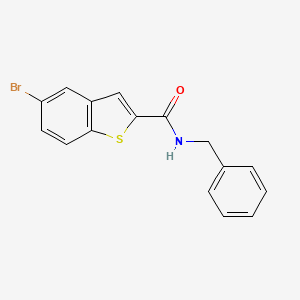
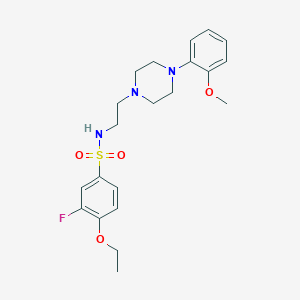
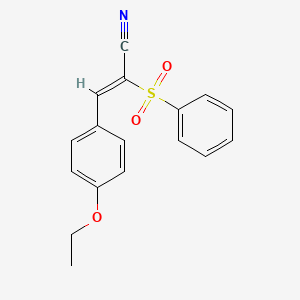


![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2682791.png)
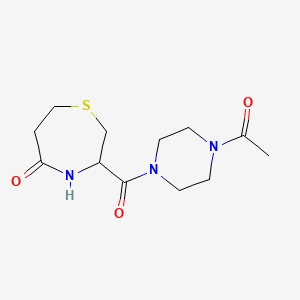

![2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide](/img/structure/B2682795.png)
![methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2682796.png)
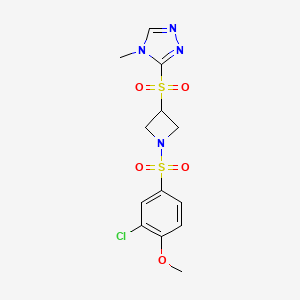
![5-[(But-2-ynoylamino)methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2682803.png)
